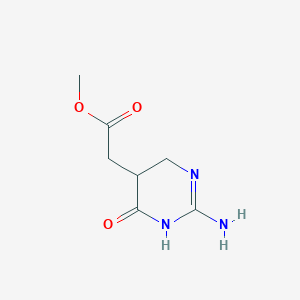
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
描述
“Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate” is a chemical compound with the molecular formula C7H11N3O3. It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
A series of compounds similar to “Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate” were synthesized and evaluated in vitro for their antimicrobial and anticancer potential . A novel method for the synthesis of 2-(2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilide derivatives was developed based on the regioselective recyclization of N-arylitaconimides upon their reaction with carboximidamides .Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The molecular weight of this compound is 185.18 g/mol.Chemical Reactions Analysis
The synthesis of this compound involves a reaction of N-arylitaconimides with various carboximidamides. In the course of the transformation, a cascade reaction occurs encompassing the aza-Michael addition of carboximidamides to N-arylitaconimides and the subsequent recyclization of intermediates to dihydropyrimidine acetanilides .科学研究应用
Methylglyoxal in Food and Living Organisms
- Methylglyoxal (MG) forms advanced glycation end-products in proteins, implicated in diabetes and neurodegenerative diseases. It's found in food and beverages, and its accumulation is linked to fasting, metabolic disorders, and defects in detoxification processes (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Antioxidant Activity of Pyrimidinone Derivatives
- The synthesis and evaluation of antioxidant activity of certain pyrimidinone derivatives have been explored, highlighting their potential as antioxidants (George, Sabitha, Kumar, & Ravi, 2010).
Antibacterial Activity of Novel Compounds
- Research on synthesizing various compounds, including those based on tetrahydropyrimidine, has shown in vitro growth inhibitory activity against microbes like E. coli and Salmonella (Desai, Dave, Shah, & Vyas, 2001).
Antibacterial and Antitumor Activity
- Compounds synthesized from 6-aminouracyles, including derivatives of tetrahydropyrimidin, demonstrated low antibacterial and antitumor activity in biological tests (Gasparyan et al., 2016).
In Vitro Pharmacological Screening
- Tetrahydropyrimidinone derivatives have been screened for antimicrobial activity against various bacteria and fungi, as well as for their antioxidant properties (Dey et al., 2022).
Novel Method for Synthesizing Acetanilides
- A novel method for preparing tetrahydropyrimidin acetanilides based on reactions of N-arylitaconimides with carboximidamides has been proposed, showcasing a new approach in chemical synthesis (Сотников et al., 2021).
Antimicrobial and Anticancer Potential
- A series of tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential, indicating the versatility of these compounds in medical research (Sharma et al., 2012).
Arginine Modifications in a Model System
- A study on the reaction of methylglyoxal with arginine under physiological conditions, leading to the formation of various products, is crucial in understanding biochemical processes (Klöpfer, Spanneberg, & Glomb, 2011).
Molecular Docking and Synthesis Studies
- Synthesis and molecular docking studies of substituted dihydropyrimidine derivatives showcase their potential in targeting specific proteins, significant in drug development (Holam, Santhoshkumar, & Killedar, 2022).
Hydrogen-bonded Structures in Pyrimidines
- Analysis of hydrogen-bonded structures in various pyrimidine derivatives, providing insights into molecular interactions and crystallography (Trilleras et al., 2008).
Synthesis of Tetrahydropteridines
- An abbreviated synthesis method for tetrahydropteridines, essential cofactors for enzymatic hydroxylations, indicating advances in biochemical synthesis techniques (Whiteley & Webber, 1984).
属性
IUPAC Name |
methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h4H,2-3H2,1H3,(H3,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGWHEDDHDXCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



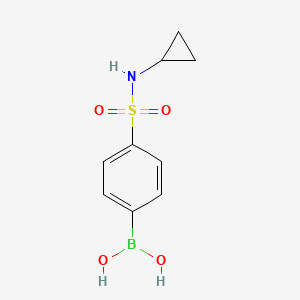
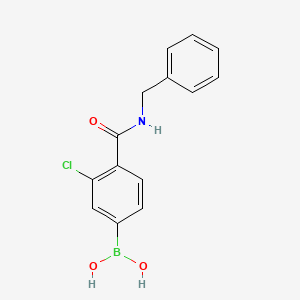
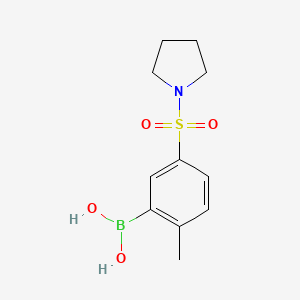
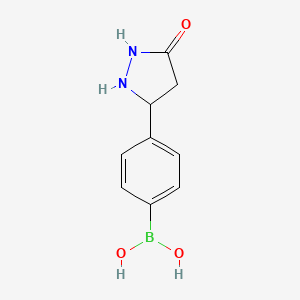
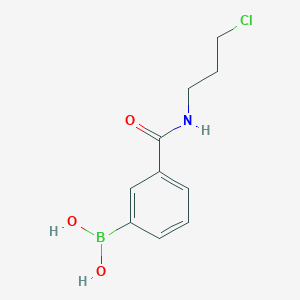
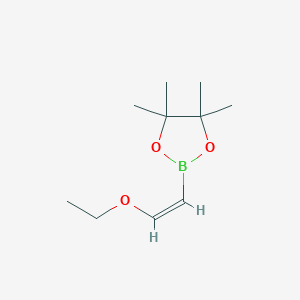
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)
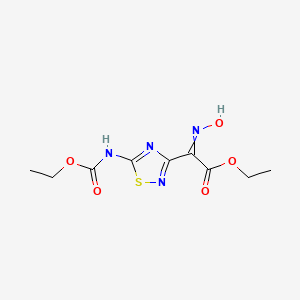
![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)
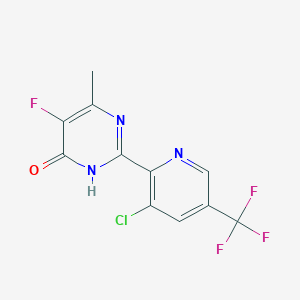
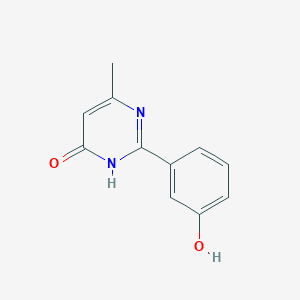
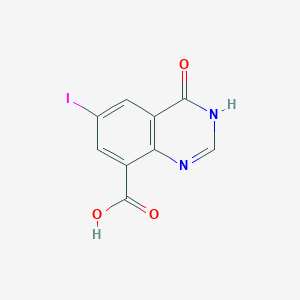
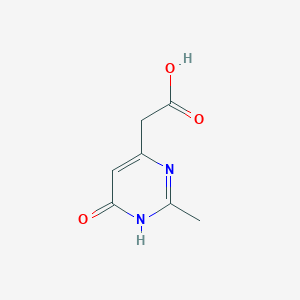
![1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one](/img/structure/B1417816.png)